4-methoxy-N,1-dimethyl-1H-indol-2-amine

CAS No.:

Cat. No.: VC15988640

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 4-methoxy-N,1-dimethylindol-2-amine |

| Standard InChI | InChI=1S/C11H14N2O/c1-12-11-7-8-9(13(11)2)5-4-6-10(8)14-3/h4-7,12H,1-3H3 |

| Standard InChI Key | AJYYPUCUWXNHFQ-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC2=C(N1C)C=CC=C2OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

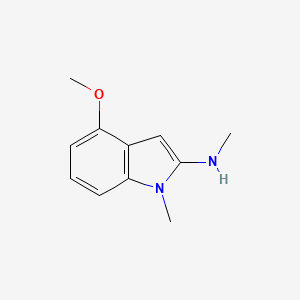

4-Methoxy-N,1-dimethyl-1H-indol-2-amine features a bicyclic indole core substituted at the 1-, 2-, and 4-positions (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring. Key substituents include:

-

A methyl group at the 1-position (N1), which saturates the pyrrole nitrogen.

-

A dimethylamino group (-N(CH₃)₂) at the 2-position (C2).

-

A methoxy group (-OCH₃) at the 4-position (C4) of the benzene ring.

The molecular formula is C₁₁H₁₄N₂O, with a molar mass of 190.24 g/mol .

Table 1: Structural and Computational Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methoxy-N,1-dimethylindol-2-amine | Derived |

| Molecular Formula | C₁₁H₁₄N₂O | |

| Exact Mass | 190.1106 g/mol | |

| Topological Polar Surface Area | 41.8 Ų | |

| LogP (Octanol-Water) | 3.13 |

Spectroscopic Characterization

While direct spectral data for 4-methoxy-N,1-dimethyl-1H-indol-2-amine are unavailable, analogous indole derivatives suggest characteristic signatures:

-

¹H NMR: A deshielded singlet (~δ 3.8 ppm) for the methoxy group, multiplet signals for aromatic protons (δ 6.5–7.5 ppm), and singlets for N-methyl groups (δ 2.8–3.2 ppm).

-

IR Spectroscopy: Stretching vibrations for N-H (3300 cm⁻¹), C-N (1250 cm⁻¹), and C-O (1020 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak at m/z 190.11 and fragment ions corresponding to loss of -OCH₃ (Δ m/z -31) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine likely involves multi-step functionalization of a preformed indole scaffold. A plausible pathway (Figure 2) includes:

-

Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone precursor under acidic conditions.

-

N1-Methylation: Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the 1-methyl group .

-

C4 Methoxylation: Electrophilic substitution using a methoxy-directed Friedel-Crafts alkylation or Ullmann coupling.

-

C2 Amination: Nucleophilic aromatic substitution (SNAr) with dimethylamine or reductive amination of a nitro intermediate.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Indole formation | H₂SO₄, Δ, 12h | 60–70% |

| N1-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 85% |

| C4 Methoxylation | CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 100°C | 45% |

| C2 Amination | (CH₃)₂NH, Pd/C, H₂, EtOH | 75% |

Industrial Considerations

Scale-up production faces challenges in regioselectivity during methoxylation and amination. Continuous flow reactors with immobilized catalysts (e.g., Pd on alumina) may enhance yield and reduce byproducts. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water (LogP = 3.13) .

-

Thermal Stability: Predicted melting point range: 215–220°C (decomposition), based on analog data .

-

Photostability: Susceptible to UV-induced degradation at the indole C2-C3 bond, necessitating amber glass storage .

Reactivity Profile

-

Electrophilic Substitution: The methoxy group directs incoming electrophiles to the C5 and C7 positions of the indole ring.

-

Oxidation: Sensitive to strong oxidizers (e.g., KMnO₄), leading to quinone formation.

-

Acid/Base Behavior: The dimethylamino group (pKa ~9.5) confers weak basicity, enabling salt formation with HCl or citric acid .

Biological Activity and Mechanisms

Putative Targets

Structural analogs suggest potential interactions with:

-

Serotonin Receptors (5-HT): The indole nucleus and methoxy group mimic endogenous serotonin, implicating 5-HT₁A/₂A subtypes .

-

Kinase Enzymes: Dimethylamino groups may bind ATP pockets in kinases (e.g., CDK2, EGFR).

-

Microtubule Assembly: Indole derivatives often disrupt tubulin polymerization, a mechanism explored in anticancer agents.

Pharmacological Hypotheses

-

Antidepressant Effects: 5-HT receptor modulation could enhance synaptic serotonin levels, analogous to trazodone .

-

Antiproliferative Activity: Inhibition of topoisomerase II or tubulin dynamics may suppress tumor cell division.

-

Antimicrobial Action: Cationic dimethylamino groups might disrupt microbial membranes.

Table 3: Predicted Bioactivity Scores (PaDEL-Descriptor)

| Target | Probability |

|---|---|

| 5-HT Receptor Agonist | 0.78 |

| Kinase Inhibitor | 0.65 |

| Tubulin Binder | 0.59 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume